

PV-1115: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of PV-1115, a potent and highly selective checkpoint kinase 2 (Chk2) inhibitor. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Properties of PV-1115

PV-1115 is a small molecule inhibitor that has demonstrated high potency and selectivity for Chk2, a crucial serine/threonine kinase involved in the DNA damage response pathway.[1] Its chemical and biological characteristics are summarized below.

Property	Value	Reference
Molecular Formula	C20H19N7O3	[2]
Molecular Weight	405.41 g/mol	[3]
CAS Number	1093793-10-2	[2]
Synonyms	PV 1115, PV1115	[2]
IC50 for Chk2	0.14 nM	[1]
IC50 for Chk1	> 66,000 nM	[1][4]
IC₅o for RSK2	> 100,000 nM	[1][4]
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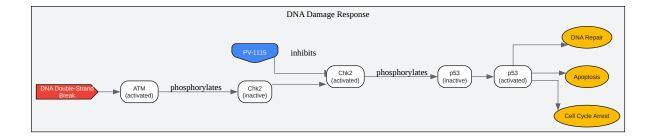


Chk2 Signaling Pathway and Mechanism of Action of PV-1115

Checkpoint kinase 2 (Chk2) is a key transducer in the DNA damage response (DDR) pathway, primarily activated by DNA double-strand breaks. Upon DNA damage, the Ataxia-Telangiectasia Mutated (ATM) kinase phosphorylates and activates Chk2.[5] Activated Chk2, in turn, phosphorylates a range of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby preventing the proliferation of cells with damaged DNA.[6][7]

PV-1115 acts as an ATP-competitive inhibitor of Chk2, binding to the ATP-binding pocket of the kinase.[8] This inhibition prevents the autophosphorylation and activation of Chk2, thereby blocking the downstream signaling cascade. The high selectivity of PV-1115 for Chk2 over other kinases, such as Chk1, makes it a valuable tool for studying the specific roles of Chk2 in cellular processes.

Below is a diagram illustrating the ATM-Chk2 signaling pathway and the point of inhibition by PV-1115.



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ATM-Chk2 Signaling Pathway Inhibition by PV-1115

Experimental Protocols



Detailed methodologies for key experiments involving PV-1115 are provided below.

Preparation of PV-1115 Stock Solution

Objective: To prepare a 10 mM stock solution of PV-1115 for in vitro assays.

Materials:

- PV-1115 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- · Vortex mixer

Procedure:

- Allow the vial of PV-1115 powder to equilibrate to room temperature before opening.
- In a chemical fume hood, accurately weigh the desired amount of PV-1115. For 1 mL of a 10 mM stock solution, weigh 4.054 mg.
- Add the appropriate volume of anhydrous DMSO to the PV-1115 powder.
- Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

In Vitro Chk2 Kinase Assay

Objective: To determine the inhibitory activity of PV-1115 against Chk2 kinase.



Materials:

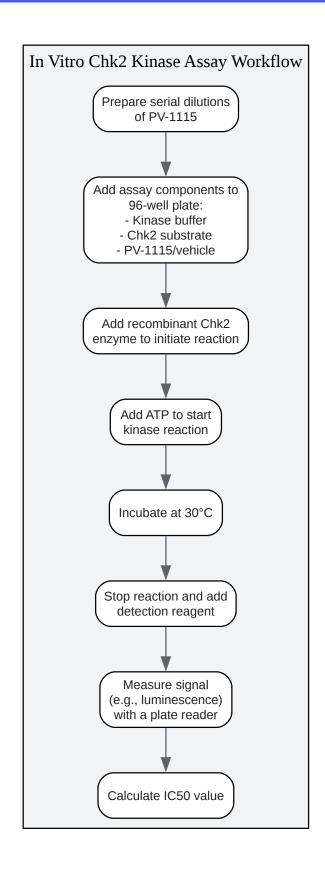
- Recombinant human Chk2 enzyme
- Chk2 peptide substrate (e.g., a peptide containing the Chk2 recognition motif)
- Adenosine triphosphate (ATP)
- Kinase assay buffer
- PV-1115 (prepared as a stock solution and serially diluted)
- 96-well plates
- Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Plate reader

Procedure:

- Prepare serial dilutions of the PV-1115 stock solution in the kinase assay buffer.
- In a 96-well plate, add the kinase assay buffer, the Chk2 peptide substrate, and the diluted PV-1115 or vehicle control (DMSO).
- Initiate the reaction by adding the recombinant Chk2 enzyme to each well.
- Start the kinase reaction by adding ATP to all wells.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced. The signal is typically measured using a plate reader.
- The IC₅₀ value is then calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Below is a workflow diagram for the in vitro Chk2 kinase assay.





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